Cas no 2149924-99-0 (3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine)

3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine 化学的及び物理的性質
名前と識別子
-
- SCHEMBL24410171
- 2149924-99-0
- EN300-3221112
- 3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine
- 5-Isoxazolamine, 3-spiro[2.2]pent-1-yl-
- 3-(Spiro[2.2]pentan-1-yl)isoxazol-5-amine
- 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine
-
- MDL: MFCD30688028
- インチ: 1S/C8H10N2O/c9-7-3-6(10-11-7)5-4-8(5)1-2-8/h3,5H,1-2,4,9H2
- InChIKey: DOVZCWBVRGZULX-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(C2CC32CC3)=N1)N
計算された属性
- せいみつぶんしりょう: 150.079312947g/mol
- どういたいしつりょう: 150.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 52Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 339.9±30.0 °C(Predicted)
- 酸性度係数(pKa): -0.98±0.50(Predicted)
3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3221112-5.0g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95.0% | 5.0g |
$8979.0 | 2025-03-19 | |
Enamine | EN300-3221112-10.0g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95.0% | 10.0g |
$13314.0 | 2025-03-19 | |
Enamine | EN300-3221112-1.0g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95.0% | 1.0g |
$3097.0 | 2025-03-19 | |
Enamine | EN300-3221112-1g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 1g |
$3097.0 | 2023-09-04 | |
1PlusChem | 1P028XR8-10g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 10g |
$16518.00 | 2023-12-19 | |
Aaron | AR028XZK-10g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 10g |
$18332.00 | 2023-12-15 | |
1PlusChem | 1P028XR8-1g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 1g |
$3890.00 | 2023-12-19 | |
1PlusChem | 1P028XR8-50mg |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 50mg |
$1078.00 | 2023-12-19 | |
Aaron | AR028XZK-1g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 1g |
$4284.00 | 2025-02-17 | |
Aaron | AR028XZK-5g |
3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine |
2149924-99-0 | 95% | 5g |
$12372.00 | 2023-12-15 |
3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2149924-99-0 and Product Name: 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine
The compound with the CAS number 2149924-99-0 and the product name 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique spirocyclic structure and oxazole moiety, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The spirocyclic framework, specifically the spiro2.2pentan-1-yl group, contributes to the molecule's rigidity and stability, which are critical factors in designing bioactive molecules with enhanced pharmacokinetic properties.
In recent years, there has been a growing interest in heterocyclic compounds for their diverse biological activities. The oxazole ring in 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine is a key pharmacophore that has been extensively studied for its role in modulating various biological pathways. Oxazoles are known for their stability and ability to engage in multiple hydrogen bonding interactions, making them ideal candidates for drug design. The presence of the spiro2.2pentan-1-yl substituent further enhances the compound's potential by introducing a bulky group that can influence both its solubility and binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential in the development of novel therapeutic agents. The spirocyclic structure provides a scaffold that can be modified to target specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Recent studies have demonstrated that spirocyclic compounds often exhibit higher metabolic stability compared to their acyclic counterparts, which is a crucial factor in prolonging the half-life of drugs and improving their overall efficacy.
The 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine molecule has been investigated for its interactions with various biological targets. For instance, preliminary computational studies suggest that it may bind effectively to enzymes such as kinases and phosphodiesterases, which are key players in signal transduction pathways. Additionally, the oxazole ring has been shown to interact with nucleophilic sites on proteins, potentially leading to the development of inhibitors that can modulate disease-related pathways.
Another area of interest is the synthesis of derivatives of this compound. The flexibility of the spirocyclic core allows for modifications at multiple positions, enabling chemists to fine-tune the properties of the molecule. For example, introducing fluorine atoms or other halogen substituents can enhance binding affinity and metabolic stability. Furthermore, functionalizing the oxazole ring with additional groups can alter its electronic properties and influence its interactions with biological targets.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. The 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine molecule exemplifies this trend by combining a well-studied heterocycle with a unique spirocyclic structure. This combination not only provides a promising starting point for drug discovery but also highlights the potential of interdisciplinary approaches in medicinal chemistry.
In conclusion, the compound with CAS number 2149924-99-0 and product name 3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutic agents.
2149924-99-0 (3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine) 関連製品
- 720677-75-8(ethyl 4-3-(5-ethylfuran-2-yl)propanamidobenzoate)
- 2228132-44-1(methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)
- 339101-72-3(4-Amino-2-(2-{3-chloro-5-(trifluoromethyl)-2-pyridinylamino}ethyl)-1H-isoindole-1,3(2H)-dione)
- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)
- 18087-11-1(1-Methoxy-4,5-dimethyl-2-nitrobenzene)
- 2097862-58-1(N-1-(2-methoxypyridine-3-carbonyl)azetidin-3-ylpyridazin-3-amine)
- 1518581-43-5(1-{furo3,2-cpyridin-2-yl}ethan-1-amine)
- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)
- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)
- 953207-08-4(2-methoxy-5-methyl-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)